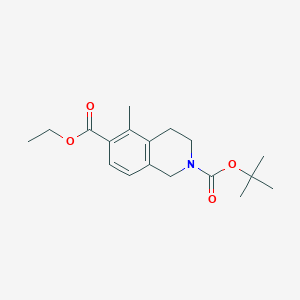
1-Propyl-1,4-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1,4-dihydropyridine-3-carboxylic acid is a derivative of the 1,4-dihydropyridine class, which is known for its significant pharmacological and biological activities. The 1,4-dihydropyridine scaffold is a crucial component in many pharmaceuticals, including calcium channel blockers used to treat hypertension and other cardiovascular diseases . The carboxylic acid moiety enhances the compound’s solubility and reactivity, making it a valuable target for synthetic and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component reactions (MCRs) due to their efficiency and environmental friendliness . These methods allow for the simultaneous formation of multiple bonds, resulting in high yields and purities . Electrocarboxylation is another method used to introduce carboxylic acid groups into the 1,4-dihydropyridine scaffold, enhancing its biological activity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Propyl-1,4-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as calcium channels and enzymes . By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, as a calcium channel blocker, it can inhibit the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure .
Comparaison Avec Des Composés Similaires
- Amlodipine
- Nifedipine
- Isradipine
- Nimodipine
Propriétés
Numéro CAS |
719988-12-2 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-propyl-4H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h3,6-7H,2,4-5H2,1H3,(H,11,12) |
Clé InChI |
UKTOKYZBZPQSPL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CCC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)

![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)




![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)



